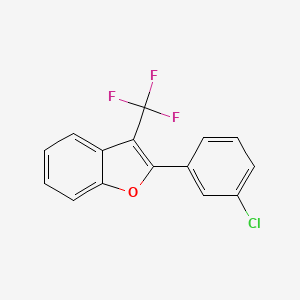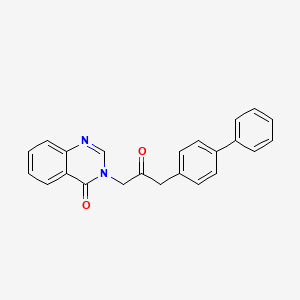
4(3H)-Quinazolinone, 3-(3-((1,1'-biphenyl)-4-yl)-2-oxopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a biphenyl group and an oxopropyl substituent, making it a unique and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- typically involves multi-step organic reactions. One common method includes the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process might include the use of continuous flow reactors and automated systems to handle the complex reaction steps efficiently.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazolinone core or the biphenyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine, chlorine, and nitric acid.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise as a therapeutic agent due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: Other compounds in the quinazolinone family with different substituents on the core structure.
Biphenyl derivatives: Compounds with a biphenyl group and various functional groups attached.
Uniqueness
4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- is unique due to its specific combination of a quinazolinone core, a biphenyl group, and an oxopropyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
134563-06-7 |
|---|---|
分子式 |
C23H18N2O2 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
3-[2-oxo-3-(4-phenylphenyl)propyl]quinazolin-4-one |
InChI |
InChI=1S/C23H18N2O2/c26-20(15-25-16-24-22-9-5-4-8-21(22)23(25)27)14-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-13,16H,14-15H2 |
InChI 键 |
GTSTXCFWWWOLKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)CN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


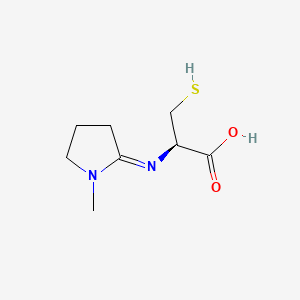
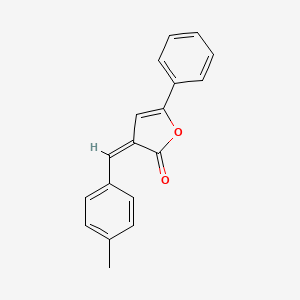
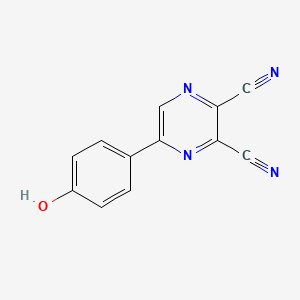

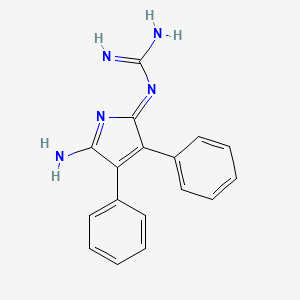
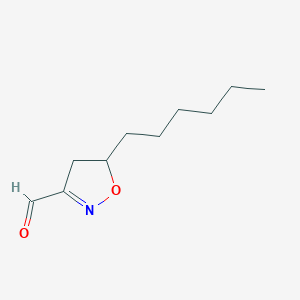

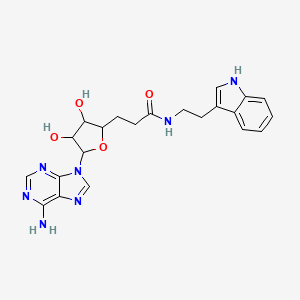
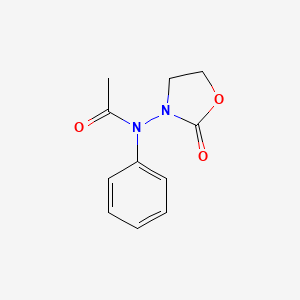
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
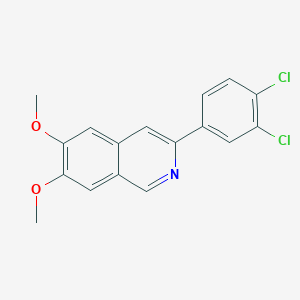

![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)
